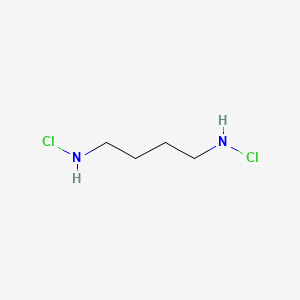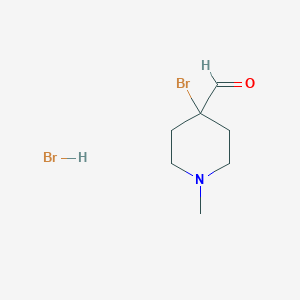
4-Bromo-1-methylpiperidine-4-carbaldehyde;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-methylpiperidine-4-carbaldehyde;hydrobromide: is an organic compound with the molecular formula C6H12BrN. It is a derivative of piperidine, a six-membered heterocyclic amine, where a bromine atom and a methyl group are substituted on the piperidine ring. This compound is typically used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-1-methylpiperidine-4-carbaldehyde;hydrobromide can be achieved through several synthetic routes. One common method involves the reaction of N-methyl piperidine with bromoalkanes. Another approach is the reaction of 4-bromo-1-methylpiperidine ketone with a reducing agent such as phosphite .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methylpiperidine-4-carbaldehyde;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 4-Bromo-1-methylpiperidine-4-carbaldehyde;hydrobromide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: The compound is utilized in the development of drugs and therapeutic agents. Its derivatives have shown potential in treating various medical conditions, including neurological disorders and infectious diseases .
Industry: In the industrial sector, this compound is employed in the production of agrochemicals, dyes, and other specialty chemicals. It is valued for its versatility and reactivity in various chemical processes .
Mechanism of Action
The mechanism of action of 4-Bromo-1-methylpiperidine-4-carbaldehyde;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic substitution reactions. It may also undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
4-Bromo-1-methylpiperidine: A closely related compound with similar reactivity and applications.
1-Methylpiperidine: Another derivative of piperidine, differing by the absence of the bromine atom.
4-Methylpiperidine: Similar structure but lacks the bromine atom, leading to different reactivity.
Uniqueness: 4-Bromo-1-methylpiperidine-4-carbaldehyde;hydrobromide is unique due to the presence of both a bromine atom and an aldehyde group on the piperidine ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
111725-47-4 |
|---|---|
Molecular Formula |
C7H13Br2NO |
Molecular Weight |
286.99 g/mol |
IUPAC Name |
4-bromo-1-methylpiperidine-4-carbaldehyde;hydrobromide |
InChI |
InChI=1S/C7H12BrNO.BrH/c1-9-4-2-7(8,6-10)3-5-9;/h6H,2-5H2,1H3;1H |
InChI Key |
LMVVXOINJRUNNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C=O)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


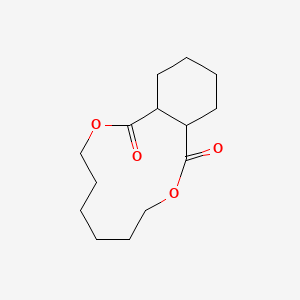
![Ethyl [(furan-2-yl)methanesulfonyl]acetate](/img/structure/B14316764.png)

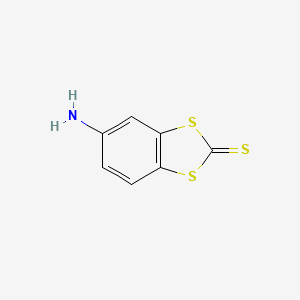
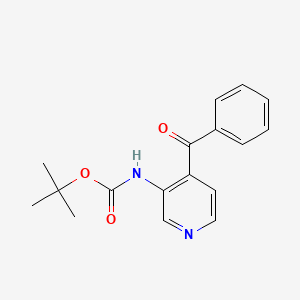
![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
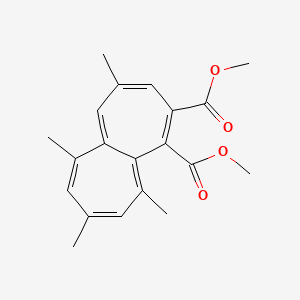
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
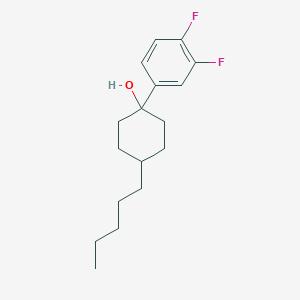
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)

